Nortriptyline hydrochloride

Catalog No.
S537532
CAS No.
894-71-3
M.F
C19H22ClN
M. Wt
299.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nortriptyline hydrochloride

CAS Number

894-71-3

Product Name

Nortriptyline hydrochloride

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

InChI

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H

InChI Key

SHAYBENGXDALFF-UHFFFAOYSA-N

SMILES

[H+].CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.[Cl-]

Solubility

Soluble in DMSO, not in water

Synonyms

Allegron, Apo Nortriptyline, Apo-Nortriptyline, Aventyl, Desitriptyline, Desmethylamitriptylin, Gen Nortriptyline, Gen-Nortriptyline, Hydrochloride, Nortriptyline, Norfenazin, Nortrilen, Nortriptyline, Nortriptyline Hydrochloride, Novo Nortriptyline, Novo-Nortriptyline, Nu Nortriptyline, Nu-Nortriptyline, Pamelor, Paxtibi, PMS Nortriptyline, PMS-Nortriptyline, ratio Nortriptyline, ratio-Nortriptyline

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl

Description

The exact mass of the compound Nortriptyline hydrochloride is 263.1674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169453. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes. It belongs to the ontological category of organic tricyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action Research

One area of scientific research involving nortriptyline hydrochloride focuses on understanding its mechanism of action in treating depression. TCAs like nortriptyline work by inhibiting the reuptake of serotonin and norepinephrine in the brain. Research studies investigate how this action on neurotransmitters affects mood regulation and alleviates depressive symptoms [].

These studies may involve using nortriptyline in conjunction with other techniques like brain imaging to observe its effects on neural activity and circuitry associated with mood [].

Treatment Studies for Different Conditions

Nortriptyline hydrochloride's potential for treating conditions beyond depression is also a subject of scientific research. Studies explore its efficacy in managing chronic pain conditions like neuropathic pain and migraine headaches [, ].

Researchers investigate how nortriptyline's effects on neurotransmitters might contribute to pain relief. Additionally, studies examine nortriptyline's use for other conditions like anxiety disorders, insomnia, and even bedwetting in children [, , ].

Comparative Studies with Other Medications

Another area of research compares the effectiveness and tolerability of nortriptyline hydrochloride with other antidepressants or medications used to treat similar conditions.

These studies aim to identify the most appropriate treatment options based on factors like patient response, side effects, and potential drug interactions [].

Nortriptyline hydrochloride is a tricyclic antidepressant primarily used to treat major depressive disorder and certain types of pain, including neuropathic pain. It is derived from amitriptyline through demethylation in the liver, making it a secondary amine compound. The chemical formula for nortriptyline is C19H21NC_{19}H_{21}N, and its molar mass is approximately 263.38 g/mol . The compound is known for its ability to modulate neurotransmitters in the brain, particularly norepinephrine and serotonin, which are often unbalanced in individuals suffering from depression .

The exact mechanism by which nortriptyline exerts its antidepressant effect is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, particularly serotonin and norepinephrine []. These neurotransmitters play a crucial role in mood regulation. Nortriptyline is thought to block their reuptake by presynaptic neurons, allowing them to remain active in the synaptic cleft for a longer duration [].

Nortriptyline undergoes several metabolic transformations, primarily in the liver. The main metabolic pathway includes:

  • Demethylation: Conversion to 10-hydroxynortriptyline, which is more potent than the parent compound.
  • Hydroxylation: Further modifications that lead to various metabolites.
  • Conjugation: Involves glucuronic acid conjugation, facilitating excretion through urine .

The metabolic process is significantly influenced by the cytochrome P450 enzyme system, particularly CYP2D6, which plays a crucial role in determining the drug's pharmacokinetics and pharmacodynamics .

Nortriptyline exhibits a range of biological activities:

  • Antidepressant Effects: By inhibiting the reuptake of norepinephrine and serotonin, it helps alleviate symptoms of depression.
  • Analgesic Properties: It has been shown to be effective in managing chronic pain conditions, including neuropathic pain.
  • Anticholinergic Effects: Nortriptyline possesses anticholinergic properties that can lead to side effects such as dry mouth and blurred vision .

The drug's efficacy can vary based on genetic factors influencing metabolism, with individuals categorized as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 affecting therapeutic outcomes and side effects experienced .

The synthesis of nortriptyline typically involves:

  • Starting Material: The synthesis begins with appropriate dibenzocycloheptene derivatives.
  • Methylation: Methylation reactions introduce the nitrogen group necessary for forming the secondary amine structure.
  • Hydrogenation: Catalytic hydrogenation may be employed to achieve the desired saturation levels in the bicyclic structure.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to isolate pure nortriptyline hydrochloride .

Nortriptyline is predominantly used for:

  • Treatment of Depression: It is effective in managing major depressive disorder.
  • Neuropathic Pain Management: Often prescribed for conditions like diabetic neuropathy and post-herpetic neuralgia.
  • Migraine Prophylaxis: Sometimes utilized off-label for preventing migraines .

Nortriptyline interacts with various medications and substances:

  • CYP450 Interactions: It can interact with other drugs metabolized by CYP2D6, leading to altered drug levels and increased side effects.
  • Serotonergic Drugs: Concurrent use with other serotonergic medications can increase the risk of serotonin syndrome, a potentially life-threatening condition characterized by agitation, confusion, and autonomic instability .
  • Alcohol: Co-administration with alcohol can enhance sedative effects and increase the risk of adverse cardiovascular events .

Monitoring for interactions is crucial during treatment with nortriptyline.

Nortriptyline shares structural and functional similarities with several other tricyclic antidepressants. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
AmitriptylineTertiary AmineMore potent than nortriptyline; often used first-line for depression.
DesipramineSecondary AmineActive metabolite of amitriptyline; has a different side effect profile.
ProtriptylineSecondary AmineLess sedating; often preferred in patients sensitive to sedation.
ClomipramineTertiary AmineStronger serotonergic activity; often used for obsessive-compulsive disorder.
DoxepinTertiary AmineAntihistaminic properties; used for insomnia as well as depression.

Nortriptyline's unique profile lies in its balanced efficacy for both mood disorders and pain management, alongside its distinct metabolic pathway compared to other tricyclic antidepressants .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

299.1440774 g/mol

Monoisotopic Mass

299.1440774 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

00FN6IH15D

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nortriptyline Hydrochloride is the hydrochloride salt form of nortriptyline, a tricyclic antidepressant agent used for short-term treatment of various forms of depression. Nortriptyline blocks the norepinephrine presynaptic receptors, thereby blocking the reuptake of this neurotransmitter and raising the concentration in the synaptic cleft in the CNS. Nortriptyline also binds to alpha-adrenergic, histaminergic and cholinergic receptors. Long-term treatment with nortriptyline produces a downregulation of adrenergic receptors due to the increased stimulation of these receptors.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

894-71-3

FDA Medication Guides

Pamelor
Nortriptyline Hydrochloride
SOLUTION;ORAL
CAPSULE;ORAL
SPECGX LLC
07/28/2014
04/09/2019

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Derry S, Wiffen PJ, Aldington D, Moore RA. Nortriptyline for neuropathic pain in adults. Cochrane Database Syst Rev. 2015 Jan 8;1:CD011209. doi: 10.1002/14651858.CD011209.pub2. Review. PubMed PMID: 25569864.
2: Macaluso M, Preskorn SH. CYP 2D6 PM status and antidepressant response to nortriptyline and venlafaxine: is it more than just drug metabolism? J Clin Psychopharmacol. 2011 Apr;31(2):143-5. doi: 10.1097/JCP.0b013e318212d7cb. Review. PubMed PMID: 21346604.
3: Dhippayom T, Chaiyakunapruk N, Jongchansittho T. Safety of nortriptyline at equivalent therapeutic doses for smoking cessation: a systematic review and meta-analysis. Drug Saf. 2011 Mar 1;34(3):199-210. doi: 10.2165/11585950-000000000-00000. Review. PubMed PMID: 21332244.
4: Hughes JR, Stead LF, Lancaster T. Nortriptyline for smoking cessation: a review. Nicotine Tob Res. 2005 Aug;7(4):491-9. Review. PubMed PMID: 16085520.
5: Kragh-Søorensen P, Hansen CE, Baastrup PC. Relationship between antidepressant effect and plasma level of nortriptyline. Clinical studies. Pharmakopsychiatr Neuropsychopharmakol. 1976 Jan;9(1):27-32. Review. PubMed PMID: 790409.
6: Wagena EJ, Knipschild P, Zeegers MP. Should nortriptyline be used as a first-line aid to help smokers quit? Results from a systematic review and meta-analysis. Addiction. 2005 Mar;100(3):317-26. Review. PubMed PMID: 15733245.
7: Breyer-Pfaff U. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man. Drug Metab Rev. 2004 Oct;36(3-4):723-46. Review. PubMed PMID: 15554244.
8: Yasuda K. [Tricyclic antidepressants (imipramine, desipramine, amitriptyline, nortriptyline)]. Nihon Rinsho. 1995 Feb;53 Su Pt 1:934-7. Review. Japanese. PubMed PMID: 8753592.
9: Nordin C, Bertilsson L. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline. Clin Pharmacokinet. 1995 Jan;28(1):26-40. Review. PubMed PMID: 7712660.
10: Rubin EH, Biggs JT, Preskorn SH. Nortriptyline pharmacokinetics and plasma levels: implications for clinical practice. J Clin Psychiatry. 1985 Oct;46(10):418-24. Review. PubMed PMID: 3900052.
11: Bonaccorsi A, Garattini S. Cardiac effects of nortriptyline and other tricyclic antidepressant drugs. Gen Pharmacol. 1978;9(2):81-4. Review. PubMed PMID: 350699.

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